5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid is a chemical compound with the molecular formula C12H20N4O3 and a molecular weight of 268.317 g/mol
Preparation Methods
The synthesis of 5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid typically involves the reaction of a nitrile intermediate with sodium azide. This reaction forms the azido group, which is a key feature of the compound . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various materials and chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid involves its interaction with molecular targets through the azido group. This group can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid can be compared with other azido-containing compounds, such as:
Azidomethylbenzene: Similar in having an azido group but differs in the rest of the molecular structure.
Azidomethylcyclohexane: Another azido-containing compound with a different cyclic structure.
Properties
IUPAC Name |
5-[3-(azidomethyl)azepan-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c13-15-14-8-10-4-1-2-7-16(9-10)11(17)5-3-6-12(18)19/h10H,1-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXDPRVFTIXJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)CN=[N+]=[N-])C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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